Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-oxydiacetate
Description
Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-oxydiacetate (CAS: 373614-12-1), also referred to as bis-N-succinimidyl diglycolic acid 2,2-oxydiacetic acid bis-N-succinimidyl ester, is a synthetic cross-linking agent with a molecular weight of approximately 456.36 g/mol. Its structure comprises two 2,5-dioxopyrrolidin-1-yl (succinimidyl) groups connected via an oxydiacetic acid backbone (O(CH₂COO)₂), forming a symmetrical bifunctional ester . This design enables selective reactivity with primary amines (e.g., lysine residues in proteins), facilitating covalent bond formation between biomolecules. Applications span protein-protein interaction studies, antibody-drug conjugate (ADC) development, and immobilization of enzymes or ligands in bioconjugation workflows .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O9/c15-7-1-2-8(16)13(7)22-11(19)5-21-6-12(20)23-14-9(17)3-4-10(14)18/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIALSJRKNBZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679825 | |
| Record name | 1,1'-{Oxybis[(1-oxoethane-2,1-diyl)oxy]}di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373614-12-1 | |
| Record name | 1,1'-{Oxybis[(1-oxoethane-2,1-diyl)oxy]}di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-oxydiacetate, also known as bis-N-succinimidyl diglycolic acid, is a compound of interest in biochemistry and pharmacology due to its potential applications in drug delivery and biomolecular interactions. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
- Chemical Formula : C12H14N2O8
- Molecular Weight : 302.25 g/mol
- CAS Number : 74124-79-1
The biological activity of this compound is primarily attributed to its role as a cross-linking agent in peptide synthesis and its ability to modify biomolecules. The compound's structure allows it to interact with amino groups in proteins, leading to the formation of stable amide bonds. This property is particularly useful in the development of therapeutic proteins and monoclonal antibodies.
Biological Activity Overview
- Cell Growth Modulation : Studies indicate that this compound can suppress cell growth while enhancing metabolic activity. For example, it has been shown to increase glucose uptake and ATP levels in monoclonal antibody production systems, suggesting a dual role in promoting productivity while limiting excessive cell proliferation .
- Impact on Glycosylation : The compound has been reported to influence the glycosylation patterns of antibodies. Specifically, it can reduce galactosylation levels in N-linked glycans, which is crucial for the therapeutic efficacy and quality of monoclonal antibodies .
- Toxicity and Safety : In terms of safety profile, the compound appears to be relatively non-toxic at effective concentrations used in cell culture systems. However, further studies are necessary to fully elucidate any potential cytotoxic effects or long-term impacts on cellular health .
Table 1: Summary of Biological Activities
Case Study: Monoclonal Antibody Production
In a controlled study involving recombinant Chinese Hamster Ovary (rCHO) cells, the addition of this compound resulted in a significant increase in monoclonal antibody yield. The final concentration reached was approximately 1,098 mg/L—1.5 times higher than control conditions without the compound. This enhancement was attributed to improved cell-specific productivity and maintained viability over extended culture periods .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique structural and functional attributes distinguish it from analogous cross-linkers. Below is a comparative analysis based on reactivity, stability, and applications:
Table 1: Structural and Functional Comparison of Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-oxydiacetate and Related Compounds
Key Differentiators :
Linker Flexibility :
- The oxydiacetic acid linker in this compound provides greater spatial flexibility compared to the rigid succinic acid linker in its analogs. This enhances its utility in bridging distant functional groups in large biomolecules .
- In contrast, dichloroacetate derivatives exhibit higher reactivity but lower hydrolytic stability, limiting their use in physiological conditions .
Target Specificity: While all listed compounds target amines, the oxydiacetate variant’s balanced reactivity minimizes nonspecific binding, making it preferable for sensitive applications like ADC development . Methyl-substituted analogs (e.g., bis(3-methylpyrrolidin-1-yloxy) disuccinate) are less reactive but useful for sterically hindered sites .
Thermodynamic Stability :
- The oxydiacetic acid backbone confers superior stability in neutral buffers compared to dichloroacetate derivatives, which degrade rapidly under basic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
